molecular formula C24H24N6 B5838858 1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B5838858
M. Wt: 396.5 g/mol
InChI Key: KDHZTZSKBYULCZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves multi-step reactions. One common synthetic route includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with an appropriate aromatic aldehyde and thiourea in acetic acid, followed by further reactions to introduce the piperazine moiety . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:

Properties

IUPAC Name

1-phenyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-3-8-20(9-4-1)10-7-13-28-14-16-29(17-15-28)23-22-18-27-30(24(22)26-19-25-23)21-11-5-2-6-12-21/h1-12,18-19H,13-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHZTZSKBYULCZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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